molecular formula C15H15FN6O B6696153 N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-2-(1,2,4-triazol-1-yl)propanamide

N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-2-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B6696153
M. Wt: 314.32 g/mol
InChI Key: JJMXBGDXRFDMDE-UHFFFAOYSA-N
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Description

N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-2-(1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluoro-methylphenyl group attached to a pyrazole ring, which is further connected to a triazole ring through a propanamide linkage. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O/c1-9-3-4-12(16)11(5-9)13-6-14(21-20-13)19-15(23)10(2)22-8-17-7-18-22/h3-8,10H,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMXBGDXRFDMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=NN2)NC(=O)C(C)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-2-(1,2,4-triazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2-fluoro-5-methylphenyl hydrazine, which is then reacted with an appropriate diketone to form the pyrazole ring. The resulting pyrazole intermediate is then subjected to further reactions to introduce the triazole ring and the propanamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-2-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-2-(1,2,4-triazol-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-2-(1,2,4-triazol-1-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenethylamine
  • 2-Fluorophenylboronic acid

Uniqueness

N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-2-(1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the fluoro-methylphenyl group and the triazole ring can enhance its stability and reactivity, making it a valuable compound for various research applications.

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